
ヘキサメトキシジシラン
概要
説明
Hexamethoxydisilane, also known as Hexamethyldisilazane (HDMS), is an organosilicon compound. It is a colorless liquid used as a reagent and precursor in organic synthesis and organometallic chemistry .
Molecular Structure Analysis
Hexamethoxydisilane has the molecular formula C6H19NSi2. The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .Chemical Reactions Analysis
Hexamethoxydisilane is a versatile organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions. It has well-established uses in Michael–aldol reactions and as a silylation, amination, and amidation agent .Physical And Chemical Properties Analysis
Hexamethoxydisilane is a colorless liquid with a density of 0.77 g cm^−3. It has a melting point of −78 °C and a boiling point of 126 °C. It undergoes slow hydrolysis in water .科学的研究の応用
複素環の合成
ヘキサメトキシジシランは、複素環の合成において汎用性の高い有機ケイ素試薬として用いられてきました . これは、困難な化学反応に対して数多くの用途と代替的な解決策を提供します .
マイケル-アルドール反応
ヘキサメトキシジシランは、マイケル-アルドール反応における使用において確立されています . これらの反応は、炭素-炭素結合を形成するための強力な手段であり、多くの有機化合物の合成における重要なステップです .
シリル化剤
ヘキサメトキシジシランは、シリル化剤として機能します . シリル化とは、有機化合物中の水素原子をトリメチルシリル基で置き換えるプロセスです .
アミノ化およびアミド化剤
ヘキサメトキシジシランは、アミノ化およびアミド化剤として使用されます . これは、分子にアミノ基またはアミド基を導入できることを意味します .
多成分反応における窒素源
ヘキサメトキシジシランにおけるN-Si結合の開裂は、多成分反応における便利な窒素源として役立ちます . これは、特に複雑な有機化合物の合成において有用です .
環化促進剤
ヘキサメトキシジシランのトリメチルシラン部分は、環化促進剤として作用するなど、さまざまなメカニズムを通じて複素環形成に関与できます . これは、環状化合物の合成における重要なプロセスです .
これらは、科学研究におけるヘキサメトキシジシランの多くの用途のほんの一部です。 これは、化学において幅広い用途を持つ汎用性の高い化合物です .
作用機序
Target of Action
Hexamethyldisilazane is primarily used as a reagent in organic synthesis . It’s a versatile organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions .
Mode of Action
Hexamethyldisilazane interacts with its targets through various mechanisms. For instance, the N-Si bond cleavage serves as a convenient nitrogen source in multicomponent reactions, while the trimethylsilane part can participate in heterocycle formation through various mechanisms .
Biochemical Pathways
Hexamethyldisilazane affects several biochemical pathways. It’s used in Michael-aldol reactions and as a silylation, amination, and amidation agent . It also demonstrates remarkable potential in heterocyclic chemistry .
Result of Action
The molecular and cellular effects of Hexamethyldisilazane’s action depend on the specific reaction it’s used in. For example, it’s used as a nitrogen source in the synthesis of 2,4-diphenylquinazolines .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trimethoxy(trimethoxysilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O6Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQGXNPPTQOGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)(OC)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345845 | |
| Record name | Hexamethoxydisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5851-07-0 | |
| Record name | Hexamethoxydisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethoxydisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hexamethoxydisilane interact with silica surfaces, and what are the downstream effects?
A1: Hexamethoxydisilane (HMDS) interacts with silica surfaces through its methoxy groups. Research suggests that HMDS undergoes Si-Si bond cleavage upon chemisorption to Si-OH groups present on the silica surface. [] This reaction leads to the formation of new Si-H bonds, indicating the incorporation of HMDS fragments into the silica structure. [] This interaction can modify the surface properties of silica, potentially influencing its reactivity and applications.
Q2: What is the structural characterization of Hexamethoxydisilane?
A2: Hexamethoxydisilane is an organosilicon compound with the following characteristics:
Q3: Can you describe the material compatibility and stability of Hexamethoxydisilane in the context of luminescent material synthesis?
A3: Hexamethoxydisilane demonstrates compatibility with silica-based materials, serving as a precursor for synthesizing luminescent materials via sol-gel processing. [] Upon thermal annealing at temperatures between 950°C and 1150°C, HMDS-derived materials exhibit photoluminescence, with the emitted color varying based on annealing temperature. [] This suggests HMDS remains stable under these conditions and undergoes transformations leading to luminescent centers within the silica matrix.
Q4: Is there any information about the catalytic properties and applications of Hexamethoxydisilane?
A4: While the provided research doesn't delve into the catalytic properties of HMDS itself, it highlights its use as a coupling agent in amide bond formation. [] This solvent-free methodology utilizes HMDS to facilitate the reaction between carboxylic acids and amines, achieving good to excellent yields. [] This points towards its potential as a reagent or additive in organic synthesis, although further research is needed to fully elucidate its catalytic capabilities.
Q5: Are there any studies on the environmental impact and degradation of Hexamethoxydisilane?
A5: The provided research doesn't directly address the environmental impact and degradation of HMDS. Given its use in material science and potential applications in organic synthesis, investigating its environmental fate, including degradation pathways and potential ecotoxicological effects, would be essential for responsible development and application.
Q6: What are the alternatives and substitutes to Hexamethoxydisilane in different applications?
A6: The research offers insights into alternatives to HMDS in specific contexts:
- Silica surface reactions: Hexamethyldisilane, lacking electronegative oxygen or nitrogen atoms in its ligands, does not react with silica surfaces under similar conditions as HMDS, highlighting the importance of ligand structure for reactivity. []
- Amide bond formation: Tetramethoxysilane and dodecamethoxy-neopentasilane are alternative coupling agents for amide bond formation, with varying group tolerance and yields compared to HMDS. [] This suggests a potential for optimization by exploring different silane-based coupling agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




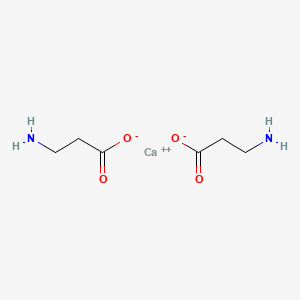


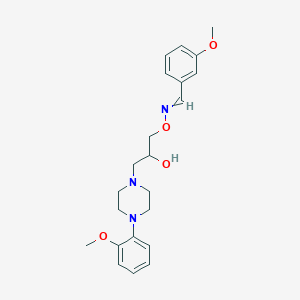



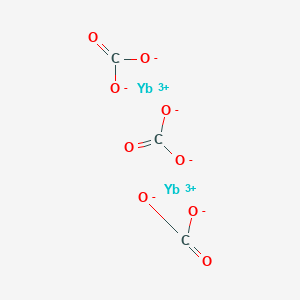
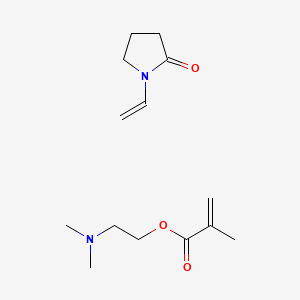

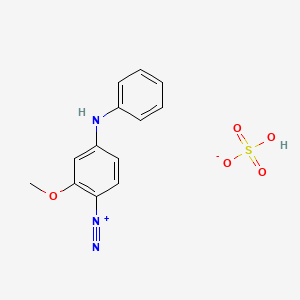

![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)